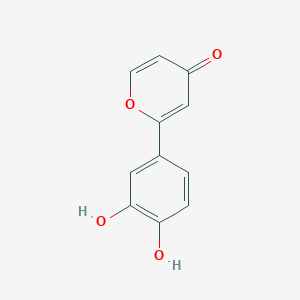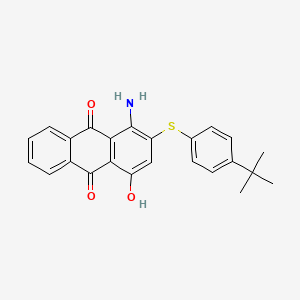
ANTHRAQUINONE, 1-AMINO-2-(tert-BUTYLPHENYL)THIO-4-HYDROXY-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anthraquinone, 1-amino-2-(tert-butylphenyl)thio-4-hydroxy-: is a derivative of anthraquinone, a class of organic compounds known for their diverse applications in dyes, pigments, and medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of anthraquinone derivatives typically involves multiple steps, including the introduction of amino, thio, and hydroxy groups. One common method involves the ammonolysis of 1-nitroanthraquinone at high temperatures using a continuous-flow method. This process allows for efficient and controllable synthesis, achieving high yields under optimized conditions .
Industrial Production Methods: Industrial production of anthraquinone derivatives often employs large-scale continuous-flow reactors to ensure consistent quality and high yield. The process parameters, such as reaction temperature, residence time, and molar ratios, are carefully controlled to optimize the production .
Análisis De Reacciones Químicas
Types of Reactions: Anthraquinone, 1-amino-2-(tert-butylphenyl)thio-4-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in dye synthesis.
Reduction: Reduction reactions can convert the quinone structure back to hydroquinone derivatives.
Substitution: The amino and hydroxy groups can participate in substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various electrophiles and nucleophiles can be used to introduce new functional groups under mild to moderate conditions.
Major Products: The major products formed from these reactions include various substituted anthraquinone derivatives, which can be tailored for specific applications in dyes, pigments, and pharmaceuticals .
Aplicaciones Científicas De Investigación
Chemistry: Anthraquinone derivatives are widely used as intermediates in the synthesis of dyes and pigments. Their ability to undergo various chemical transformations makes them valuable building blocks in organic synthesis .
Biology and Medicine: In medicinal chemistry, anthraquinone derivatives have shown promise as anticancer agents. They inhibit cancer progression by targeting essential cellular proteins such as kinases and topoisomerases .
Industry: Anthraquinone derivatives are used in the production of high-performance dyes and pigments, which are essential in textiles, plastics, and coatings. Their stability and colorfastness make them ideal for industrial applications .
Mecanismo De Acción
The mechanism of action of anthraquinone, 1-amino-2-(tert-butylphenyl)thio-4-hydroxy- involves its interaction with cellular proteins and enzymes. The compound can inhibit key enzymes involved in cell proliferation, such as topoisomerases, which are essential for DNA replication and repair. By binding to these enzymes, the compound disrupts their function, leading to cell cycle arrest and apoptosis in cancer cells .
Comparación Con Compuestos Similares
- 1-aminoanthraquinone
- 1,5-diaminoanthraquinone
- 2-aminoanthraquinone
Comparison: Compared to other anthraquinone derivatives, anthraquinone, 1-amino-2-(tert-butylphenyl)thio-4-hydroxy- exhibits unique properties due to the presence of the tert-butylphenylthio group. This group enhances the compound’s lipophilicity and may improve its ability to penetrate cell membranes, making it a potentially more effective anticancer agent .
Propiedades
Número CAS |
31571-94-5 |
|---|---|
Fórmula molecular |
C24H21NO3S |
Peso molecular |
403.5 g/mol |
Nombre IUPAC |
1-amino-2-(4-tert-butylphenyl)sulfanyl-4-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C24H21NO3S/c1-24(2,3)13-8-10-14(11-9-13)29-18-12-17(26)19-20(21(18)25)23(28)16-7-5-4-6-15(16)22(19)27/h4-12,26H,25H2,1-3H3 |
Clave InChI |
FFARFOCDTANISC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)SC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



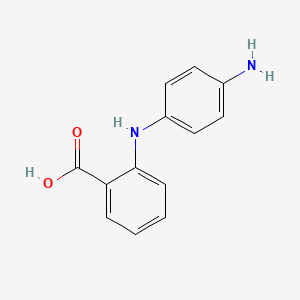
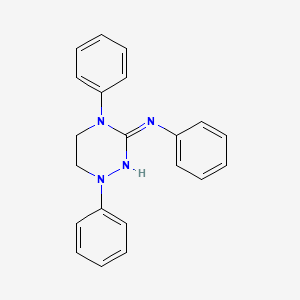
![[1,1-Biphenyl]-2-ol,3,5-dimethyl-](/img/structure/B13818085.png)
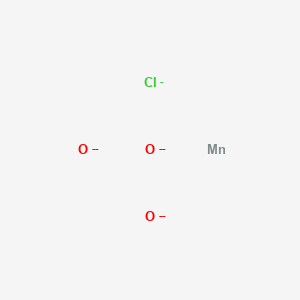
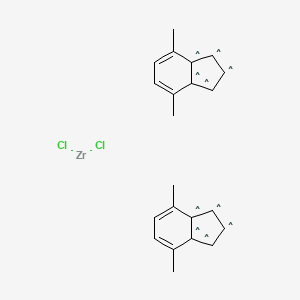
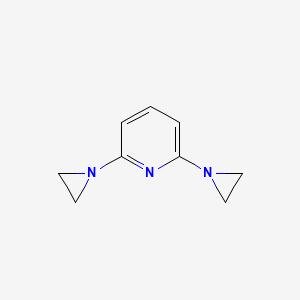
![5H-Benzothiazolo[3,2-a]quinoline-6-carboxylic acid, 2-[4-[[3-(2,6-difluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-3-nitro-5-oxo-](/img/structure/B13818103.png)
![Cyclopropa[4,5]cyclopenta[1,2-D]pyrimidine](/img/structure/B13818110.png)


![Methyl 2-hydroxy-3-(4-methoxyphenyl)-3-[(2-nitrophenyl)sulfanyl]propanoate](/img/structure/B13818130.png)

